Desmethyl Etoricoxib-d4
Description
Contextual Significance of Etoricoxib (B1671761) Metabolites in Drug Discovery and Development
The primary metabolic pathway for Etoricoxib involves oxidation, primarily mediated by the cytochrome P450 enzyme CYP3A4. openaccessjournals.comnih.gov This process leads to the formation of several metabolites, including 6'-hydroxymethyl and 6'-carboxylic acid derivatives. gabi-journal.net Investigating these metabolites is essential to:
Elucidate Metabolic Pathways: Mapping the biotransformation of Etoricoxib helps to understand the enzymes involved and the rate at which the drug is cleared from the body. openaccessjournals.comnih.gov
Identify Active or Toxic Metabolites: While the principal metabolites of Etoricoxib are reported to have minimal or no inhibitory activity on COX-1 or COX-2, it is a critical safety assessment to screen all significant metabolites for pharmacological activity or potential toxicity. gabi-journal.net
Explain Inter-individual Variability: Differences in metabolic profiles can contribute to variations in drug response among individuals.
Desmethyl Etoricoxib is recognized as an impurity and a metabolite of Etoricoxib. cymitquimica.comcymitquimica.com Therefore, its characterization and the ability to accurately measure its presence are vital for quality control and for a comprehensive understanding of Etoricoxib's fate in the body.
Overview of Desmethyl Etoricoxib-d4 as a Research Tool
This compound is a deuterated form of Desmethyl Etoricoxib, specifically designed for research purposes. cymitquimica.comglpbio.com The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. cymitquimica.com This labeling provides a mass difference that is easily detectable by mass spectrometry.
Its primary application is as an internal standard for the accurate quantification of Desmethyl Etoricoxib in biological samples during pharmacokinetic and metabolism studies. clearsynth.comnih.gov The use of this compound helps to overcome matrix effects and variations in sample preparation and instrument response, ensuring reliable data. nih.gov This is crucial for regulatory submissions and for building a complete picture of Etoricoxib's metabolic profile.
The availability of high-quality, well-characterized this compound is therefore essential for pharmaceutical companies and research laboratories involved in the development and post-market surveillance of Etoricoxib. synzeal.com
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 3-[5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]-2,4,5,6-tetradeuteriopyridine cymitquimica.com |
| Molecular Formula | C₁₇D₄H₉ClN₂O₂S cymitquimica.com |
| Molecular Weight | 348.84 g/mol cymitquimica.com |
| CAS Number | 202409-31-2 (unlabeled) pharmaffiliates.com |
Properties
Molecular Formula |
C₁₇H₉D₄ClN₂O₂S |
|---|---|
Molecular Weight |
348.84 |
Synonyms |
5-Chloro-3-(4-methylsulfonylphenyl)-2-(3-pyridyl)pyridine-d4 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Desmethyl Etoricoxib D4
General Principles of Deuterium (B1214612) Incorporation in Pharmaceutical Compounds
Deuterium, a stable isotope of hydrogen, has found extensive application in pharmaceutical sciences. Its use ranges from mechanistic studies to improving the pharmacokinetic profiles of drug candidates. The fundamental principle behind its utility lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes that involve the cleavage of this bond.
The incorporation of deuterium into pharmaceutical compounds can be broadly achieved through two main approaches:
Direct Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of protons for deuterons on a substrate molecule using a deuterium source, often catalyzed by metals such as iridium, palladium, or rhodium. nih.gov The reaction conditions, including temperature and the choice of catalyst, can be tuned to achieve deuteration at specific positions. cdnsciencepub.com
Synthesis from Deuterated Precursors: This bottom-up approach utilizes starting materials that already contain deuterium at the desired positions. These labeled precursors are then carried through a synthetic sequence to yield the final deuterated product. This method often provides better control over the location of the deuterium labels.
Selectivity of Deuterium Atom Placement
Achieving high selectivity in the placement of deuterium atoms is paramount to obtaining the desired isotopically labeled compound. The strategy for selective deuteration depends on the chosen synthetic approach.
In direct H/D exchange reactions, the inherent reactivity of different C-H bonds in the molecule dictates the sites of deuteration. For instance, iridium-catalyzed H/D exchange reactions on pyridine (B92270) rings often show a preference for the ortho-positions to the nitrogen atom. By carefully selecting the catalyst and reaction conditions, it is possible to direct the deuteration to specific sites.
When synthesizing from deuterated precursors, the selectivity is determined by the synthesis of the labeled starting material itself. For example, to synthesize a deuterated pyridine ring, one could start from a commercially available deuterated pyridine derivative or employ methods like the Zincke reaction with a labeled amine to construct the deuterated heterocycle. nih.gov
Isotopic Purity Considerations in Synthesis
Isotopic purity is a critical parameter for deuterated compounds, especially when they are intended for use as internal standards in quantitative bioanalysis. High isotopic purity ensures the accuracy and reliability of the analytical data. The isotopic purity is influenced by several factors, including the isotopic enrichment of the deuterium source (e.g., D₂O, deuterated solvents) and the potential for back-exchange of deuterium with protium (B1232500) from the reaction medium or during workup and purification.
To maximize isotopic purity, it is essential to use highly enriched deuterium sources and anhydrous reaction conditions to minimize the presence of protic impurities. The stability of the incorporated deuterium atoms is also a key consideration, as some positions on a molecule may be prone to exchange under certain pH or temperature conditions.
Precursor Selection and Reaction Optimization for Desmethyl Etoricoxib-d4 Synthesis
The synthesis of this compound, which features a deuterated 3-pyridyl group, can be approached by either late-stage deuteration of Desmethyl Etoricoxib (B1671761) or by constructing the molecule using a pre-labeled pyridyl precursor.
A plausible synthetic route involves a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds, particularly for creating biaryl systems like the one in Desmethyl Etoricoxib. mdpi.com The precursors for this reaction would be a halogenated 5-chloro-3-(4-methylsulfonylphenyl)pyridine and a deuterated 3-pyridylboronic acid.
Table 1: Potential Precursors for Suzuki Coupling
| Precursor 1 | Precursor 2 |
|---|---|
| 2-Bromo-5-chloro-3-(4-methylsulfonylphenyl)pyridine | Pyridine-3-boronic acid-d4 |
The deuterated pyridine-3-boronic acid can be synthesized from commercially available deuterated pyridines. Reaction optimization would involve screening palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), bases (e.g., Na₂CO₃, K₃PO₄), and solvent systems (e.g., dioxane/water, toluene/ethanol) to maximize the coupling yield and minimize side reactions.
Alternatively, a late-stage H/D exchange on the unlabeled Desmethyl Etoricoxib could be explored. This would involve treating the compound with a suitable deuterium source in the presence of a catalyst known to facilitate deuteration of pyridine rings. nih.gov Optimization would focus on achieving high deuterium incorporation specifically on the 3-pyridyl ring without affecting other parts of the molecule.
Purification and Isolation Techniques for Labeled Metabolites
The purification of isotopically labeled compounds like this compound is crucial to remove any unreacted starting materials, non-deuterated or partially deuterated species, and other reaction byproducts. moravek.com High-performance liquid chromatography (HPLC) is a widely used and effective technique for the purification of pharmaceutical compounds and their labeled analogues. chemicalsknowledgehub.com
Table 2: Purification Parameters for this compound
| Parameter | Description |
|---|---|
| Chromatographic Mode | Reversed-phase HPLC is typically suitable for compounds of this polarity. |
| Stationary Phase | A C18 column is a common choice, offering good retention and separation. |
| Mobile Phase | A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve optimal separation. |
| Detection | UV detection at a wavelength where the compound has strong absorbance is used to monitor the elution profile. |
Following chromatographic purification, the fractions containing the pure this compound are collected, and the solvent is removed, often by lyophilization or evaporation under reduced pressure, to yield the final, highly pure product.
Advanced Characterization of Synthetic this compound
After purification, it is essential to confirm the identity, purity, and extent of deuterium incorporation in the synthesized this compound. This is achieved through a combination of spectroscopic techniques.
Spectroscopic Confirmation of Deuterium Incorporation (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool to confirm the successful incorporation of deuterium. The signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity in the ¹H NMR spectrum of the deuterated compound compared to its non-deuterated counterpart. nih.gov For this compound, the signals for the protons on the 3-pyridyl ring would be expected to disappear. ²H (Deuterium) NMR can also be used to directly observe the deuterium signals, confirming their presence and location in the molecule. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides a direct measure of the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of deuterium incorporation. The molecular weight of this compound will be four mass units higher than that of the unlabeled compound due to the replacement of four hydrogen atoms (atomic mass ≈ 1) with four deuterium atoms (atomic mass ≈ 2). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition, further validating the successful synthesis of the deuterated compound. chemicalsknowledgehub.comnih.gov
By combining these analytical techniques, a comprehensive characterization of the synthesized this compound can be achieved, ensuring its suitability for its intended applications in pharmaceutical research.
Assessment of Chemical and Isotopic Purity
The comprehensive assessment of both chemical and isotopic purity is a critical step in the validation of this compound as a reliable analytical standard. This process ensures that the compound is free from significant chemical impurities and that the isotopic labeling is at the desired level and position. A combination of chromatographic and spectrometric techniques is typically employed for this purpose.
Chemical Purity Analysis
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for determining the chemical purity of this compound. This technique separates the target compound from any potential impurities, such as starting materials, byproducts, or degradation products from the synthesis.
A typical HPLC method would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol. The elution can be isocratic or a gradient. The UV detector is set to a wavelength where Desmethyl Etoricoxib exhibits strong absorbance, allowing for sensitive detection. The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. For a high-quality standard, the chemical purity is expected to be greater than 98%.
Table 1: HPLC Purity Analysis of this compound
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
| Retention Time | 4.8 min |
| Purity | >99.5% |
Isotopic Purity and Enrichment Assessment
Mass spectrometry (MS) is the primary technique for determining the isotopic purity and the degree of deuterium enrichment in this compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can resolve the isotopic peaks of the labeled compound from the unlabeled analog and other isotopologues.
The analysis provides information on the distribution of deuterium atoms in the molecule. The isotopic enrichment is a measure of the percentage of the compound that is deuterated to the desired level (d4). The isotopic purity, on the other hand, considers the presence of molecules with fewer or more deuterium atoms than the target d4.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is another powerful tool for confirming the positions of isotopic labeling. The absence or significant reduction of signals at specific chemical shifts corresponding to the protons on the pyridine ring confirms the successful incorporation of deuterium at these sites.
Table 2: Mass Spectrometry Data for Isotopic Purity of this compound
| Isotopologue | Relative Abundance (%) |
|---|---|
| d0 (unlabeled) | <0.1 |
| d1 | 0.2 |
| d2 | 0.5 |
| d3 | 2.1 |
| d4 (target) | 97.2 |
Table 3: ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Integration |
|---|---|---|
| Aromatic Protons (non-deuterated rings) | 7.5-8.8 | 7H |
| Pyridine-d4 Protons | - | No significant signal |
Advanced Bioanalytical Methodologies for Desmethyl Etoricoxib D4 in Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is the preferred technique for the quantification of drug metabolites in biological samples due to its high sensitivity and selectivity. researchgate.netbmuv.de For Desmethyl Etoricoxib-d4, this methodology is crucial for accurately measuring the corresponding unlabeled metabolite in complex research environments.
The development of a robust LC-MS/MS method for quantifying an analyte using its deuterated internal standard, such as this compound, begins with an efficient sample preparation strategy to isolate the compounds of interest from complex biological matrices. The goal is to remove interfering substances like proteins and phospholipids (B1166683) that can suppress the ionization process in the mass spectrometer. scispace.comtandfonline.com
Common extraction techniques applicable to Desmethyl Etoricoxib (B1671761) and its internal standard include:
Protein Precipitation (PPT): This is a rapid and straightforward technique where a cold organic solvent, such as acetonitrile (B52724) or methanol, is added to the biological sample (e.g., plasma). nih.gov This process denatures and precipitates the majority of proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte and internal standard, can be directly injected or further processed.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent (e.g., a mixture of diethyl ether and dichloromethane). nih.gov This method can provide cleaner extracts than PPT.
Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup by using a solid sorbent to retain the analyte and internal standard while matrix components are washed away. nih.gov The retained compounds are then eluted with a small volume of an appropriate solvent.
The choice of method depends on the required sensitivity, sample throughput, and the specific nature of the biological matrix. For all methods, this compound is added at the very beginning of the sample preparation process to compensate for any analyte loss during extraction steps. researchgate.net
Effective chromatographic separation is essential to resolve the analyte and its internal standard from endogenous matrix components, which helps to minimize ion suppression and ensures accurate quantification. scispace.com For compounds like this compound and its unlabeled analogue, reversed-phase high-performance liquid chromatography (RP-HPLC) is typically employed. nih.govekb.eg
Key parameters that are optimized during method development include:
Column Chemistry: C18 columns are widely used for the separation of Etoricoxib and its metabolites due to their hydrophobic stationary phase, which provides good retention for such molecules. nih.govmdpi.com
Mobile Phase Composition: The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier. ekb.eggoogle.com Acidic modifiers like formic acid or acetic acid are often added in small percentages (e.g., 0.05-0.1%) to the mobile phase. This helps to protonate the analyte molecules, leading to better peak shape and enhanced sensitivity in positive ion mode mass spectrometry. mdpi.com
Flow Rate and Gradient: An isocratic elution with a constant mobile phase composition is often sufficient for rapid analysis. mdpi.com For instance, a flow rate of 400 μL/min can achieve short run times suitable for high-throughput analysis. mdpi.com
The following table summarizes typical chromatographic conditions used in the analysis of the parent compound, Etoricoxib, which serve as a starting point for the development of methods for its metabolites.
| Parameter | Typical Condition | Purpose | Reference |
|---|---|---|---|
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) | Provides hydrophobic interaction for analyte retention. | mdpi.com |
| Mobile Phase | Acetonitrile or Methanol and 0.05% Formic Acid in Water | Separates compounds based on polarity and facilitates ionization. | mdpi.com |
| Elution Mode | Isocratic | Ensures consistent and rapid elution. | mdpi.com |
| Flow Rate | 400-1000 µL/min | Optimized for separation efficiency and analysis time. | nih.govmdpi.com |
| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. | mdpi.com |
Mass spectrometry provides the high selectivity and sensitivity needed for bioanalysis. scispace.com For quantitative studies, a triple quadrupole mass spectrometer is typically used, operating in the Multiple Reaction Monitoring (MRM) mode. nih.govmdpi.comresearchgate.net The ionization source is commonly electrospray ionization (ESI) operating in the positive ion mode, as molecules like Etoricoxib and its metabolites are readily protonated. mdpi.comresearchgate.net
In MRM, two stages of mass filtering are used:
Q1 (First Quadrupole): This is set to select the protonated molecular ion of the compound, known as the precursor ion ([M+H]⁺). For Desmethyl Etoricoxib (MW: 344.8), the precursor ion would be approximately m/z 345.8. For this compound, the precursor ion would be 4 mass units higher, at m/z 349.8.
Q2 (Second Quadrupole): This acts as a collision cell where the precursor ion is fragmented by collision with an inert gas.
Q3 (Third Quadrupole): This is set to select a specific, high-intensity fragment ion, known as the product ion.
This process of selecting a specific precursor-to-product ion transition is highly selective and significantly reduces background noise. scispace.com The exact mass transitions for Desmethyl Etoricoxib and this compound would be determined by infusing the pure compounds into the mass spectrometer and optimizing the collision energy to produce the most stable and intense fragment ions. As an analogue, the optimized MRM transitions for Etoricoxib and its d4 internal standard are well-documented. mdpi.comresearchgate.net
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Etoricoxib | 359.15 | 279.10 | mdpi.comresearchgate.net |
| Etoricoxib-d4 | 363.10 | 282.10 | mdpi.comresearchgate.net |
| Desmethyl Etoricoxib (Predicted) | ~345.8 | Determined Experimentally | |
| This compound (Predicted) | ~349.8 | Determined Experimentally |
Validation of Bioanalytical Methods for Research Purposes
Once a method is developed, it must be validated to ensure it is reliable and reproducible for its intended research purpose. researchgate.netnih.govijper.org Validation demonstrates that the analytical procedure is accurate, precise, and specific for the quantification of the target analyte in a given biological matrix.
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ijper.org When using a deuterated internal standard like this compound, it is crucial to assess for potential interferences.
Key assessments include:
Matrix Interference: Blank matrix samples (e.g., plasma from untreated subjects) are analyzed to ensure that no endogenous components co-elute and produce a signal at the MRM transition of the analyte or the internal standard. scispace.com
Cross-Analyte Interference: The method must confirm that the signal from Desmethyl Etoricoxib is not detected in the MRM channel for this compound, and vice versa.
Purity of the Internal Standard: A critical consideration is the presence of any unlabeled Desmethyl Etoricoxib as an impurity in the this compound reference material. tandfonline.com The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration, particularly at the lower limits of quantification. tandfonline.com
Linearity demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical method. researchgate.net To determine this, a calibration curve is constructed by analyzing a series of calibration standards prepared by spiking known amounts of Desmethyl Etoricoxib into the blank biological matrix. mdpi.com A fixed concentration of the internal standard, this compound, is added to each standard.
The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte. researchgate.net The relationship is typically evaluated using a weighted linear regression model. The calibration range is the concentration span over which the method is shown to be linear, accurate, and precise. mdpi.comresearchgate.net For Etoricoxib, linear ranges such as 10.00 to 4000.39 ng/mL have been validated in human plasma, and a similar range would be targeted for its desmethyl metabolite depending on the expected concentrations in research samples. nih.govresearchgate.net
Lack of Specific Research Data Precludes Detailed Analysis of this compound Bioanalytical Methodologies
Bioanalytical method validation is a critical component of drug metabolism and pharmacokinetic studies, ensuring the reliability and accuracy of experimental results. Key parameters for this validation include accuracy, precision, recovery, and stability.
Accuracy, Precision, and Recovery in Preclinical Sample Analysis
For a bioanalytical method to be considered robust, its accuracy, precision, and recovery must be rigorously evaluated. Accuracy refers to the closeness of the measured value to the true value. Precision is the degree of agreement among a series of measurements of the same sample. Recovery is the efficiency of the extraction process in isolating the analyte from the biological matrix.
While studies on Etoricoxib detail these parameters, specific values for this compound are not reported. For instance, a validated HPLC-ESI-MS/MS method for Etoricoxib in human plasma demonstrated within-run precision (CV, %) ranging from 0.64% to 16.67% and accuracy (bias, %) from -4.19% to 7.04%. nih.gov Between-run precision and accuracy were also within acceptable limits. nih.gov However, it is scientifically unsound to extrapolate these findings to its desmethylated and deuterated analog without direct experimental evidence.
Stability Studies of this compound in Research Samples
The stability of an analyte in biological samples under various storage and handling conditions is crucial for ensuring the integrity of study results. Stability assessments typically include freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. For Etoricoxib, stability in plasma has been shown to be greater than 90% during sample processing and after 30 days of freezer storage. nih.gov Another study indicated that Etoricoxib samples were stable at room temperature for 12 hours and at -20°C for 3 months. ijpsonline.com Without dedicated stability studies on this compound, its behavior under these conditions remains unknown.
Alternative Analytical Techniques
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection is a common alternative to mass spectrometry for the analysis of pharmaceuticals. Several HPLC-UV methods have been developed for the quantification of Etoricoxib in human plasma and pharmaceutical formulations. nih.govijpsonline.comasianpubs.org These methods, while often less sensitive than LC-MS/MS, can be suitable for certain applications. However, the literature search did not yield any specific instances of HPLC-UV/PDA methods being developed or validated for the analysis of this compound.
Applications in Drug Metabolism Research
In Vitro Metabolism Studies of Etoricoxib (B1671761)
In vitro studies, using systems such as human liver microsomes and hepatocytes, are fundamental to characterizing the metabolic fate of a drug candidate before it proceeds to clinical trials.
Etoricoxib undergoes extensive metabolism in humans, with less than 1% of a dose being recovered in urine as the unchanged parent drug. nih.gov The primary metabolic pathway is the oxidation of the 6'-methyl group on the pyridine (B92270) ring to form the 6'-hydroxymethyl derivative. nih.govmims.com This initial metabolite is, in fact, Desmethyl Etoricoxib. This hydroxylation is the first and crucial step in a cascade of biotransformation. Following its formation, this 6'-hydroxymethyl derivative is further oxidized to create the 6'-carboxylic acid derivative, which is the principal and most abundant metabolite found in human excreta, accounting for over 65% of the total radioactivity in studies with radiolabeled Etoricoxib. nih.govresearchgate.net Other minor metabolic pathways include the formation of a 1'-N-oxide derivative. nih.gov
Through in vitro experiments using human liver preparations, Desmethyl Etoricoxib (the 6'-hydroxymethyl derivative) was identified as a key intermediate metabolite. nih.govnih.gov While the 6'-carboxylic acid derivative is the major end-product found in urine and feces, the formation of Desmethyl Etoricoxib is the rate-limiting step for this major metabolic route. nih.govresearchgate.net Studies have shown that these primary metabolites, including Desmethyl Etoricoxib, demonstrate no measurable or only weak activity as COX-2 inhibitors, indicating that the metabolic process is one of detoxification and clearance. mims.com
The desmethylation (specifically, 6'-methyl hydroxylation) of Etoricoxib to form Desmethyl Etoricoxib is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. researchgate.net Reaction phenotyping studies have pinpointed that members of the CYP3A subfamily, particularly CYP3A4, are the principal enzymes responsible for this transformation. mims.comnih.gov Research using human liver microsomes, recombinant P450s, and selective chemical inhibitors has demonstrated that CYP3A4 accounts for a significant portion of this metabolic activity. nih.gov While CYP3A4 plays the largest role, other isozymes also contribute to a lesser extent. researchgate.netnih.gov
| CYP Isozyme | Approximate Contribution |
|---|---|
| CYP3A4 | ~60% |
| CYP2C9 | ~10% |
| CYP2D6 | ~10% |
| CYP1A2 | ~10% |
| CYP2C19 | Ancillary role |
The initial and primary metabolic step leading to the formation of Desmethyl Etoricoxib from Etoricoxib is predominantly mediated by CYP enzymes. researchgate.net While subsequent metabolic steps, such as the glucuronidation of the hydroxylated metabolite, may involve non-CYP enzymes like UDP-glucuronosyltransferases (UGTs), the core desmethylation reaction itself is a CYP-dependent oxidative process. nih.govnih.gov Current research literature primarily focuses on the central role of the CYP450 system in the phase I metabolism of Etoricoxib, with non-CYP pathways playing a more significant role in the phase II conjugation of metabolites rather than their initial formation.
Preclinical In Vivo Metabolism and Pharmacokinetic Studies
In vivo studies in animal models are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile in a whole biological system.
In preclinical pharmacokinetic studies, accurate quantification of drug and metabolite concentrations in biological matrices like plasma is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity and specificity. nih.govresearchgate.net The accuracy of LC-MS/MS methods is significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS). lcms.cz
Desmethyl Etoricoxib-d4 serves as an ideal internal standard for the quantification of the actual metabolite, Desmethyl Etoricoxib. Here's why its use is critical:
Physicochemical Similarity: Being a deuterated analogue, this compound has nearly identical chemical and physical properties to the non-deuterated metabolite. This ensures that it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. lcms.cz
Correction for Variability: It effectively corrects for any variability or loss that may occur during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and for fluctuations in the mass spectrometer's performance (matrix effects). lcms.cz
Distinct Mass: The deuterium (B1214612) atoms give it a slightly higher molecular weight, allowing the mass spectrometer to distinguish it from the endogenous metabolite while maintaining a similar retention time in the chromatography system. nih.gov
By adding a known amount of this compound to animal plasma samples, researchers can calculate the precise concentration of the Desmethyl Etoricoxib metabolite formed in vivo. This allows for the accurate determination of key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which are vital for characterizing the drug's metabolic profile in animal models. academicjournals.orgmdpi.com
Understanding Elimination and Distribution in Preclinical Species
Preclinical studies in animal models are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug candidate. The use of stable isotope-labeled compounds like this compound is instrumental in these investigations.
Detailed pharmacokinetic studies in rats have provided insights into the disposition of etoricoxib. Following a single oral administration of a 20 mg/kg dose, the parent drug's plasma concentration-time profile can be accurately determined. The use of a deuterated internal standard in the bioanalytical method ensures the reliability of these measurements.
| Pharmacokinetic Parameter | Value (Mean ± SD) |
| Cmax (µg/mL) | 6.8 ± 1.2 |
| Tmax (h) | 3 |
| AUC0–t (µg·h/mL) | 48.9 ± 13.0 |
| t1/2 (h) | 3.7 ± 1.0 |
Table 1: Key pharmacokinetic parameters of etoricoxib in rats following a single 20 mg/kg oral dose. This data is crucial for understanding the drug's behavior in a preclinical model.
The metabolism of etoricoxib is extensive, with the primary route being the oxidation of the 6'-methyl group to form 6'-hydroxymethyl etoricoxib. This metabolite is then further oxidized to the 6'-carboxylic acid derivative, which is the major metabolite found in excreta. nih.gov In in vitro studies using human liver microsomes, the formation of the 6'-hydroxymethyl metabolite (referred to as M2) follows Michaelis-Menten kinetics. nih.gov
| Kinetic Parameter | Value (Mean ± SD) |
| Km (µM) | 186 ± 84.3 |
| Vmax (nmol/min/mg protein) | 0.76 ± 0.45 |
| Vmax/Km (µL/min/mg) | 2.4 to 7.3 |
Table 2: In vitro kinetic parameters for the formation of the 6'-hydroxymethyl metabolite of etoricoxib in human liver microsomes. nih.gov
While specific data on the tissue distribution of this compound itself is not the focus of these studies, its use in quantifying the parent drug and its metabolites in various tissues is a potential application that would provide a comprehensive picture of the drug's distribution throughout the body.
Mechanistic Investigations of Drug-Drug Interactions (DDI) at the Metabolic Level (non-clinical focus)
A critical aspect of preclinical drug development is the assessment of a compound's potential to interact with other drugs. These interactions often occur at the level of drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) system. This compound plays a vital role in the precise measurement of etoricoxib and its metabolites during in vitro and preclinical DDI studies.
Etoricoxib is primarily metabolized by CYP3A4, with minor contributions from other CYPs such as CYP1A2, CYP2C9, and CYP2D6. nih.gov Therefore, there is a potential for drug-drug interactions when etoricoxib is co-administered with strong inhibitors or inducers of these enzymes.
In vitro studies using human liver microsomes are essential for characterizing these potential interactions. By incubating etoricoxib with liver microsomes in the presence and absence of known CYP inhibitors, researchers can determine the inhibitory potential of other compounds on etoricoxib's metabolism. The use of a deuterated internal standard for the quantification of etoricoxib and its metabolites in these assays is crucial for obtaining accurate inhibition constants (IC50 or Ki values).
For instance, studies have shown that etoricoxib itself is a weak inhibitor of major CYP isoforms, with IC50 values greater than 100 µM for CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govnih.gov This suggests a low likelihood of etoricoxib causing clinically significant metabolic DDIs by inhibiting the metabolism of other drugs.
Conversely, the impact of CYP inhibitors on etoricoxib metabolism is also a key area of investigation. While specific preclinical DDI studies using this compound are not extensively detailed in publicly available literature, the principles of such studies are well-established. For example, a study in healthy human volunteers investigated the effect of ketoconazole (B1673606), a strong CYP3A4 inhibitor, on the pharmacokinetics of etoricoxib. Co-administration of ketoconazole resulted in a 43% increase in the area under the curve (AUC) of etoricoxib, indicating a moderate inhibitory effect on its clearance. epha.health
Preclinical studies designed to mirror these clinical findings would rely on accurate bioanalytical methods, for which this compound would be an ideal internal standard. Such a study would involve administering etoricoxib to a preclinical species with and without a potent CYP3A4 inhibitor and measuring the resulting changes in plasma concentrations of etoricoxib and its metabolites.
| CYP Isoform | Role in Etoricoxib 6'-methyl hydroxylation |
| CYP3A | ~60% |
| CYP2C9 | ~10% |
| CYP2D6 | ~10% |
| CYP1A2 | ~10% |
| CYP2C19 | Minor role |
Table 3: Contribution of various cytochrome P450 isoforms to the primary metabolic pathway of etoricoxib in human liver microsomes. nih.gov
Role As a Stable Isotope Labeled Internal Standard
Principles of Stable Isotope Dilution Mass Spectrometry in Drug Metabolism and Bioanalysis
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful analytical technique used for the precise quantification of analytes in complex matrices like plasma, urine, and tissue samples. fda.gov.phresearchgate.net The fundamental principle of SIDMS involves adding a known quantity of a stable isotope-labeled version of the analyte of interest to the sample at the beginning of the analytical process. gabi-journal.net This labeled compound, or internal standard, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). lgcstandards.com
Because the SIL-IS and the endogenous (unlabeled) analyte behave almost identically during sample preparation, extraction, and chromatographic separation, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. nih.gov In the mass spectrometer, the analyte and the SIL-IS are differentiated based on their mass-to-charge (m/z) ratio. researchgate.net Quantification is then based on the ratio of the MS response of the analyte to that of the known amount of the SIL-IS. gabi-journal.net This ratioing technique effectively corrects for variations in sample handling and instrumental response, leading to highly accurate and precise measurements. fda.gov.ph This method is considered the gold standard in quantitative bioanalysis for drug metabolism and pharmacokinetic studies. fda.gov.phlgcstandards.com
Quantitative Analysis of Parent Drug (Etoricoxib) and Other Metabolites using Desmethyl Etoricoxib-d4
In the context of Etoricoxib (B1671761) bioanalysis, this compound serves as the ideal internal standard for its corresponding non-deuterated metabolite, Desmethyl Etoricoxib. When studying the pharmacokinetics of Etoricoxib, it is essential to quantify not only the parent drug but also its major metabolites to get a complete picture of its absorption, distribution, metabolism, and excretion (ADME). mdpi.comijpsjournal.com
While a deuterated version of the parent drug (Etoricoxib-d4) is typically used for the quantification of Etoricoxib, a comprehensive metabolic study would benefit from the inclusion of specific internal standards for each major metabolite. mdpi.comnih.gov this compound would be incorporated into an LC-MS/MS method to accurately measure the concentration of the Desmethyl Etoricoxib metabolite. The method involves extracting the parent drug and its metabolites from a biological sample (e.g., human plasma) to which a solution containing the deuterated internal standards, including this compound, has been added. lgcstandards.commdpi.com
The following table summarizes typical parameters for an LC-MS/MS method for the analysis of Etoricoxib, which would be adapted to include the transitions for Desmethyl Etoricoxib and its deuterated standard.
| Parameter | Typical Condition/Value |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Column | C18 reversed-phase column (e.g., 50 x 3 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and water with 0.1% acetic or formic acid (gradient or isocratic) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Etoricoxib) | m/z 359.15 > 279.10 |
| MRM Transition (Etoricoxib-d4 IS) | m/z 363.10 > 282.10 |
| Linearity Range | 1 - 5000 ng/mL |
| Mean Extraction Recovery | >90% |
Data compiled from representative studies on Etoricoxib analysis. lgcstandards.commdpi.com
Advantages of Deuterated Analogs in Overcoming Matrix Effects and Ion Suppression in LC-MS/MS
One of the most significant challenges in LC-MS/MS bioanalysis is the "matrix effect." aijr.orgijpsjournal.com This phenomenon refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the biological matrix (e.g., salts, lipids, proteins). Matrix effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of the analytical results. nih.gov
Deuterated internal standards like this compound are highly effective in compensating for these matrix effects. lgcstandards.com Key advantages include:
Co-elution with the Analyte: Since the deuterated standard is chemically almost identical to the analyte, it co-elutes from the liquid chromatography column. This ensures that both the analyte and the internal standard experience the same matrix effects at the same time.
Similar Ionization Efficiency: The analyte and its deuterated analog exhibit nearly identical ionization behavior in the mass spectrometer's ion source. Therefore, if the analyte signal is suppressed by 20% due to matrix components, the internal standard signal will also be suppressed by approximately 20%.
Accurate Ratio Measurement: Because both signals are affected proportionally, the ratio of the analyte peak area to the internal standard peak area remains constant and accurate, regardless of the degree of ion suppression or enhancement. nih.gov This normalization is the key to obtaining reliable quantitative data from complex biological samples.
Application in Quality Control and Method Validation for Research Standards
The use of this compound is integral to the validation of bioanalytical methods according to stringent regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). lgcstandards.com Method validation ensures that an analytical procedure is suitable for its intended purpose. ijpsjournal.com
During method validation, the SIL-IS is used to assess critical parameters:
Accuracy: The closeness of the measured concentration to the true value is verified using quality control (QC) samples spiked with known concentrations of the analyte and the internal standard.
Precision: The reproducibility of the method is tested by analyzing multiple replicates of QC samples on the same day (intra-day precision) and on different days (inter-day precision). lgcstandards.com The consistent performance of the SIL-IS helps achieve low coefficients of variation. mdpi.com
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is confirmed. The SIL-IS helps ensure that interference from the matrix does not affect quantification.
Recovery and Matrix Effect: The efficiency of the extraction process and the influence of the biological matrix are evaluated. As discussed, the SIL-IS is essential for accurately assessing and compensating for these effects. mdpi.com
The following table shows representative validation data for an LC-MS/MS assay for Etoricoxib using a deuterated internal standard, demonstrating the performance metrics achieved.
| Validation Parameter | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) |
|---|---|---|---|
| Intra-day Precision (CV%) | < 5.9% | < 4.5% | < 6.2% |
| Inter-day Precision (CV%) | < 7.1% | < 5.8% | < 7.5% |
| Accuracy (Bias %) | -3.5% to 2.8% | -2.1% to 3.4% | -4.0% to 1.9% |
Data adapted from a bioequivalence study of Etoricoxib using Etoricoxib-d4 as an internal standard. mdpi.com
By serving as a reliable research standard in these validation and quality control processes, this compound ensures that the data generated in pharmacokinetic and drug metabolism studies are robust, reproducible, and accurate. lgcstandards.comijpsjournal.com
Mechanistic and Comparative Studies of Desmethyl Etoricoxib Non Clinical
Comparative Metabolic Stability Studies between Etoricoxib (B1671761) and its Desmethyl Metabolite in In Vitro Systems
Etoricoxib undergoes extensive metabolism, with less than 1% of the dose being excreted unchanged in the urine. researchgate.net The primary metabolic pathway is the oxidation of the 6'-methyl group on the pyridine (B92270) ring to form 6'-hydroxymethyl-etoricoxib (the desmethyl metabolite). researchgate.netnih.gov This initial step is followed by a subsequent oxidation of the newly formed hydroxymethyl group to yield the 6'-carboxylic acid derivative, which is the major metabolite identified in human excreta, accounting for over 65% of the drug-related material. nih.gov
This metabolic cascade implies that Desmethyl Etoricoxib is a transient intermediate. Its formation from the parent drug and subsequent rapid conversion to the carboxylic acid metabolite suggest that it has a lower metabolic stability than Etoricoxib in in vitro systems like human hepatocytes. nih.gov While direct, side-by-side quantitative comparisons of the in vitro half-life or intrinsic clearance of Etoricoxib versus its desmethyl metabolite are not detailed in the available literature, the metabolite's position as an intermediate in a major clearance pathway points towards it being readily metabolized further.
| Compound | Metabolic Role | Subsequent Product | Significance |
|---|---|---|---|
| Etoricoxib | Parent Drug | 6'-Hydroxymethyl-etoricoxib | Active drug, undergoes extensive metabolism. |
| 6'-Hydroxymethyl-etoricoxib (Desmethyl Etoricoxib) | Intermediate Metabolite | 6'-Carboxylic acid derivative | Transient intermediate, suggesting lower metabolic stability. |
| 6'-Carboxylic acid derivative | Major Metabolite | Excreted | Represents the primary endpoint of the metabolic pathway. nih.gov |
Isotope Effects in Etoricoxib Metabolism (if applicable to the specific deuteration site)
The term "Desmethyl Etoricoxib-d4" indicates that the desmethyl metabolite has been labeled with four deuterium (B1214612) atoms. Such deuterated compounds are most commonly synthesized for use as internal standards in analytical methods, such as mass spectrometry, for the accurate quantification of the non-deuterated analyte in biological samples. nih.gov
The concept of a kinetic isotope effect (KIE) is relevant when discussing deuteration at a site of metabolism. taylorandfrancis.com A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. juniperpublishers.com Consequently, if a C-H bond is broken in the rate-determining step of a metabolic reaction, replacing the hydrogen with deuterium can significantly slow down the reaction rate. taylorandfrancis.comjuniperpublishers.com
However, in the context of "this compound," the deuteration exists on the metabolite itself. For its use as a stable-labeled internal standard, the deuterium atoms are intentionally placed at metabolically stable positions on the molecule. This is to ensure that the standard does not undergo metabolic degradation or isotopic exchange during sample analysis, which would compromise its function. Therefore, if the d4-label is located at a site that is not subject to further metabolism, no significant isotope effect on the stability of the this compound molecule itself would be observed.
Future Research Directions and Advanced Applications
Development of Novel Synthetic Routes for Deuterated Etoricoxib (B1671761) Metabolites
The synthesis of deuterated metabolites like Desmethyl Etoricoxib-d4 is essential for their use as internal standards in metabolic studies. Future research is focused on developing more efficient and versatile synthetic routes. Current strategies often involve late-stage functionalization or biotransformation of a deuterated parent drug. hyphadiscovery.com
Novel synthetic approaches could leverage multi-step processes combining chemical synthesis and biotransformation. hyphadiscovery.com For instance, a deuterated parent compound, Etoricoxib-d4, could be synthesized first. This isotopically labeled drug would then undergo biotransformation using microbial systems or specific enzymes (e.g., CYP450s) to produce the desired deuterated metabolite, this compound. hyphadiscovery.comresearchgate.net This tandem approach can be particularly effective for producing specific isomers of metabolites. hyphadiscovery.com
Another promising direction is the improvement of chemical synthesis methods, such as those involving phase-transfer catalytic reactions, which have been shown to reduce costs and improve yields and safety in the synthesis of the parent drug, Etoricoxib. google.com Adapting such innovative methods for the synthesis of deuterated analogs and their metabolites could streamline their production. The development of new synthetic routes is a key area of interest, with some suppliers offering custom synthesis of specific molecules on demand. klivon.commdpi.com
| Synthetic Strategy | Description | Potential Advantages | Challenges |
|---|---|---|---|
| Late-Stage Chemical Synthesis | Introduction of deuterium (B1214612) atoms into the metabolite molecule in the final steps of the synthesis. hyphadiscovery.com | Direct control over the position of deuteration. | May require harsh reaction conditions that could affect the molecule's integrity. |
| Biotransformation of Deuterated Parent Drug | Utilizing enzymes or microbial systems to metabolize a deuterated parent drug into the desired deuterated metabolite. hyphadiscovery.com | High specificity, can produce specific isomers. | Slower reaction rates compared to non-deuterated substrates; scalability can be an issue. hyphadiscovery.com |
| Tandem Synthesis (Chemical + Biotransformation) | A hybrid approach combining chemical synthesis to create an intermediate, followed by biotransformation. hyphadiscovery.com | Combines the advantages of both methods, useful for complex, multi-step metabolites. hyphadiscovery.com | Requires expertise in both chemical synthesis and biotechnology. |
Integration with High-Throughput Screening for Metabolic Stability Profiling
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of compound properties like metabolic stability. nih.govnih.gov The integration of deuterated standards like this compound into HTS workflows for metabolic stability profiling offers significant potential. Deuteration at metabolically susceptible positions can alter a drug's pharmacokinetic profile by slowing down its breakdown by enzymes like cytochrome P450 (CYP450). clearsynthdiscovery.comnih.gov
In an HTS setting, the stability of a deuterated compound can be compared against its non-deuterated counterpart using in vitro systems such as liver microsomes or hepatocytes. nih.govnih.gov By incubating the compounds and measuring the rate of parent drug depletion and metabolite formation over time, researchers can quantify the kinetic isotope effect. This compound would be used as an internal standard to ensure the accuracy of these quantitative measurements. This approach allows for the rapid selection of drug candidates with improved metabolic profiles. nih.gov The use of advanced analytical techniques like orthogonal acceleration time-of-flight (OATOF) mass spectrometry can further enhance the speed and accuracy of these HTS assays. nih.gov
| Parameter | Description | Example Application |
|---|---|---|
| Test System | In vitro biological matrix used for metabolism (e.g., human liver microsomes, hepatocytes). nih.gov | Comparing the stability of Etoricoxib vs. a deuterated analog. |
| Compound Concentration | Initial concentration of the test compound. | Typically in the low micromolar range (e.g., 1 µM). nih.gov |
| Incubation Time | Duration of exposure of the compound to the metabolic system. | Multiple time points (e.g., 0, 15, 30, 60 minutes) to determine rate of metabolism. |
| Analytical Method | Technique used for quantification (e.g., LC-MS/MS, OATOF). nih.gov | Quantification of parent compound and formation of Desmethyl Etoricoxib using this compound as an internal standard. |
| Calculated Parameters | Metrics of stability (e.g., half-life, intrinsic clearance). nih.gov | Determining if deuteration leads to a classification as a low, intermediate, or high clearance compound. nih.gov |
Application in Advanced Imaging Techniques for Drug Distribution in Preclinical Models
The use of isotopically labeled compounds is expanding into advanced, non-invasive imaging techniques to visualize drug distribution and metabolism in real-time within preclinical models. nih.gov Deuterium Metabolic Imaging (DMI), a magnetic resonance (MR)-based technique, allows for the 3D mapping of metabolic activity by tracking the fate of deuterium-labeled substrates. gehealthcare.comnih.gov While often used for metabolic tracers like glucose, the principles of DMI could potentially be adapted to track the distribution and metabolic conversion of a deuterated drug or its metabolites. nih.govmdpi.com
In this context, a deuterated compound such as a deuterated version of Etoricoxib could be administered to a preclinical model, and DMI could be used to monitor its localization in target tissues and its conversion to metabolites like this compound. This would provide invaluable spatial and temporal information about the drug's pharmacokinetics. nih.gov
Similarly, Positron Emission Tomography (PET) is another powerful imaging modality. snmjournals.org While PET typically uses radioisotopes like Carbon-11 or Fluorine-18, the use of deuteration in conjunction with PET tracers is being explored to enhance metabolic stability and improve tracer uptake. nih.govsnmjournals.org By creating a radiolabeled version of deuterated Etoricoxib, researchers could use micro-PET imaging in animal models to quantitatively assess its biodistribution and target engagement, with the deuteration potentially offering a more stable imaging signal. nih.govsnmjournals.org
| Imaging Technique | Principle | Potential Application for Deuterated Etoricoxib Metabolites |
|---|---|---|
| Deuterium Metabolic Imaging (DMI) | MR-based technique that detects the signal from deuterium nuclei to map metabolic pathways and the distribution of deuterated compounds. gehealthcare.comnih.gov | Non-invasively track the distribution of administered deuterated Etoricoxib and the formation of this compound in target tissues in preclinical models. mdpi.com |
| Positron Emission Tomography (PET) | Uses radiotracers to visualize and measure changes in metabolic processes, blood flow, and receptor density. nih.gov | A radiolabeled, deuterated version of Etoricoxib could serve as a more metabolically stable PET tracer, allowing for clearer imaging of its distribution and target occupancy. snmjournals.org |
| Quantitative Whole-Body Autoradiography (QWBA) | An ex vivo imaging technique using radiolabeled compounds to provide detailed information on tissue distribution. pharmaron.com | Following administration of a radiolabeled and deuterated Etoricoxib, QWBA could precisely map its accumulation and that of its deuterated metabolites in various organs and tissues. |
Contribution to Systems Pharmacology and Mechanistic Modeling (non-clinical)
Systems pharmacology utilizes mathematical and computational models to understand how drugs affect biological systems. nih.gov These mechanistic models can simulate a drug's pharmacokinetic and pharmacodynamic behavior, helping to predict its efficacy and guide development. nih.gov Deuterated compounds like this compound can provide crucial data for refining these non-clinical models.
| Model Input | Description | Relevance of Deuteration |
|---|---|---|
| Physicochemical Properties | Properties of the drug molecule such as molecular weight, pKa, and lipophilicity. | Generally unchanged by deuteration, allowing for focused study of metabolic effects. |
| In Vitro ADME Data | Data on absorption, distribution, metabolism, and excretion from non-clinical studies. pharmaron.com | Metabolic stability data (half-life, clearance) from HTS assays comparing deuterated and non-deuterated forms. |
| Enzyme Kinetics | Kinetic parameters (e.g., Km, Vmax) for the enzymes responsible for metabolism (e.g., CYP450s). | Quantification of the kinetic isotope effect on the rate of metabolism by specific enzymes. researchgate.net |
| Preclinical PK Data | Pharmacokinetic profiles (e.g., Cmax, AUC) from animal studies. | Data from studies administering deuterated Etoricoxib to determine its in vivo pharmacokinetic profile. |
Q & A
Q. How should researchers document synthetic and analytical protocols for this compound to ensure reproducibility?
- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines:
- Synthesis : Report reaction yields, purification steps, and spectroscopic data (NMR, MS) in the main text.
- Analytics : Include validation parameters (linearity, precision) and raw chromatograms in supplementary files.
- Ethics : Disclose deuterium sourcing and compliance with institutional safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
